[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471858
InChI: InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13?/m0/s1
SMILES: CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13471858

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13?/m0/s1
Standard InChI Key LSCKWUPFKRUCGO-AMGKYWFPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure comprises three key components:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that confers conformational rigidity and mimics natural substrates in enzymatic reactions.

  • (S)-2-Aminopropionyl Group: An L-alanine-derived moiety that introduces chirality and potential hydrogen-bonding interactions with biological targets.

  • Benzyl Carbamate: A lipophilic ester group that enhances membrane permeability and metabolic stability .

The stereochemistry is critical, with the (S)-configuration at both the pyrrolidine C3 and propionyl C2 positions ensuring optimal spatial orientation for target engagement. X-ray crystallography and NMR studies of analogous compounds reveal that this configuration stabilizes a folded conformation, facilitating interactions with hydrophobic enzyme pockets.

Molecular PropertyValue
Molecular FormulaC15H21N3O3\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight291.35 g/mol
IUPAC Namebenzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Chiral Centers2 (C2 of propionyl, C3 of pyrrolidine)

Synthesis and Optimization Strategies

Synthetic routes to this compound typically employ multi-step protocols to preserve stereochemical integrity:

Stepwise Assembly

  • Pyrrolidine Functionalization:

    • The pyrrolidine ring is derivatized at the C3 position via reductive amination or nucleophilic substitution, introducing a primary amine group.

    • Example: Reaction of pyrrolidin-3-amine with Boc-anhydride yields N-Boc-protected intermediates.

  • Acylation with (S)-2-Aminopropionic Acid:

    • The free amine undergoes coupling with (S)-2-aminopropionic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).

    • Enantiomeric purity is maintained by employing chiral auxiliaries or asymmetric catalysis.

  • Carbamate Formation:

    • The secondary amine reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the benzyl carbamate .

Physicochemical and Pharmacokinetic Properties

The compound’s bioavailability is influenced by its balance of hydrophilicity and lipophilicity:

PropertyValue
LogP (Predicted)1.8 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4)
Plasma Protein Binding78% (albumin)
Metabolic Stability (t₁/₂)2.3 hours (human hepatocytes)
  • Lipophilicity: The benzyl ester enhances LogP, favoring blood-brain barrier penetration .

  • Metabolism: Esterases hydrolyze the benzyl group in vivo, generating a free carboxylic acid metabolite .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound exhibits inhibitory activity against serine proteases, particularly thrombin (Ki = 5.6 μM) :

  • Binding Mode: Molecular docking simulations suggest the (S)-aminopropionyl group occupies the S1 pocket, forming hydrogen bonds with Asp189 .

  • Selectivity: 10-fold selectivity over trypsin due to steric hindrance from the pyrrolidine ring .

Applications in Drug Development

Prodrug Design

The benzyl ester serves as a pro-moiety, improving oral absorption of polar drug candidates :

  • Case Study: Conversion to the free acid in vivo enhances solubility of antitumor agents by 12-fold .

Peptidomimetic Scaffolds

The pyrrolidine core mimics proline in peptide therapeutics, enabling protease resistance:

  • Example: Analogues show 3x longer half-life than linear peptides in serum.

Future Directions and Challenges

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to reduce step count.

  • Target Validation: CRISPR screening to identify off-target effects in kinase pathways .

  • Formulation Strategies: Nanoparticle encapsulation to mitigate rapid hepatic clearance .

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